molecular formula C9H7Br3O2 B3041970 Methyl 3,5-dibromo-4-(bromomethyl)benzoate CAS No. 444663-80-3

Methyl 3,5-dibromo-4-(bromomethyl)benzoate

Cat. No.: B3041970
CAS No.: 444663-80-3
M. Wt: 386.86 g/mol
InChI Key: CHYJSLZNYDHTHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,5-dibromo-4-(bromomethyl)benzoate is an organic compound with the molecular formula C9H7Br3O2. It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms and a bromomethyl group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-dibromo-4-(bromomethyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-methylbenzoate to introduce bromine atoms at the 3 and 5 positions. This is followed by the bromination of the methyl group at the 4 position to form the bromomethyl group. The reaction conditions typically involve the use of bromine (Br2) and a suitable solvent such as acetic acid or carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dibromo-4-(bromomethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

    Substitution: Formation of azides or thiocyanates.

    Reduction: Formation of methyl derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

Scientific Research Applications

Methyl 3,5-dibromo-4-(bromomethyl)benzoate is used in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3,5-dibromo-4-(bromomethyl)benzoate involves its interaction with nucleophiles and electrophiles. The bromine atoms and bromomethyl group make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dibromo-4-methylbenzoate: Similar structure but lacks the bromomethyl group.

    Methyl 4-(bromomethyl)benzoate: Similar structure but lacks the bromine atoms at the 3 and 5 positions.

Uniqueness

Methyl 3,5-dibromo-4-(bromomethyl)benzoate is unique due to the presence of both bromine atoms and a bromomethyl group, making it highly versatile in chemical syntheses and research applications. Its reactivity and ability to undergo multiple types of reactions make it a valuable compound in various fields.

Properties

IUPAC Name

methyl 3,5-dibromo-4-(bromomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br3O2/c1-14-9(13)5-2-7(11)6(4-10)8(12)3-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYJSLZNYDHTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of methyl 3,5-dibromo-4-methylbenzoate (5 g, 16.24 mmol) in carbon tetrachloride (50 mL) was treated with N-bromosuccinamide (3.6 g, 20.23 mmol) and 2,2′-azobisisobutyronitrile (0.56 g, 3.410 mmol). The reaction mixture was heated to reflux for 24 h. The reaction was cooled to room temperature and concentrated under vacuum. The resulting mixture was absorbed onto silica and was purified by flash chromatography using silica gel eluted with 3:1 hexanes:ethyl acetate. The desired fractions were collected and concentrated under vacuum to afford a solid which was dried under high vacuum to afford 3,5-dibromo-4-bromomethyl-benzoic acid methyl ester (57) (6.22 g, 99%) as a yellow solid; LRMS for C9H7Br3O2 (M+Na) m/z=407. MW=386.8669, Exact Mass=383.7996
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 3,5-dibromo-4-methylbenzoate (150.0 g, 0.487 mol) in 2 L anhydrous CCl4 under a nitrogen atmosphere was added N-bromosuccinimide (125.7 g, 0.706 mol) and benzoyl peroxide (12.98 g, 0.054 mol). The solution was then heated to reflux. Once the solution reached reflux it was irradiated with a 250 W sun lamp. After 6 h the solution was cooled to RT and filtered. The precipitate (succinimde) was washed with DCM and the filtrate concentrated. The residue (ca. 246 g) was purified by silica gel chromatography (3 Kg SiO2) using 5 to 25% DCM/hexanes as the eluent to give methyl-4-bromomethyl-3,5-dibromo-benzoate. 1H NMR(CDCl3, 500 MHz): δ 3.93 (s, 3H), 4.84 (s, 2H), 8.21 (s, 2H). MS(ES) 385 (M+1); LC 1: 3.93 min.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
125.7 g
Type
reactant
Reaction Step One
Quantity
12.98 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,5-dibromo-4-(bromomethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,5-dibromo-4-(bromomethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 3,5-dibromo-4-(bromomethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3,5-dibromo-4-(bromomethyl)benzoate
Reactant of Route 5
Methyl 3,5-dibromo-4-(bromomethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3,5-dibromo-4-(bromomethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.